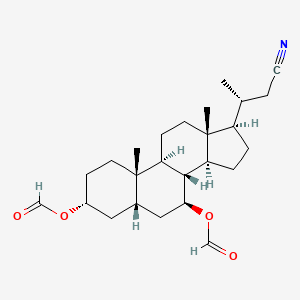
3-(Cyclobutylmethoxy)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclobutylmethoxy)propan-1-amine is an organic compound that belongs to the class of amines Amines are characterized by the presence of one or more nitrogen atoms bonded to carbon atoms This particular compound features a cyclobutylmethoxy group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclobutylmethoxy)propan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of cyclobutylmethanol with 3-chloropropan-1-amine. The reaction typically occurs under basic conditions, using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, forming an alkoxide intermediate. This intermediate then reacts with 3-chloropropan-1-amine to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For example, employing palladium-catalyzed cross-coupling reactions can facilitate the formation of the carbon-nitrogen bond, leading to higher yields and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclobutylmethoxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
3-(Cyclobutylmethoxy)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and receptor binding, providing insights into biological processes.
Industry: The compound can be utilized in the production of polymers, catalysts, and other functional materials.
Mechanism of Action
The mechanism of action of 3-(Cyclobutylmethoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an agonist or antagonist at certain receptor sites, altering signal transduction and cellular responses. The exact mechanism of action depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylamine: A simpler amine with a cyclobutyl group attached directly to the nitrogen atom.
Propan-1-amine: A primary amine with a straight-chain propyl group.
Cyclobutylmethanol: An alcohol with a cyclobutyl group attached to a methanol backbone.
Uniqueness
3-(Cyclobutylmethoxy)propan-1-amine is unique due to the presence of both a cyclobutylmethoxy group and a propan-1-amine backbone. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. Its structure allows for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties.
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
3-(cyclobutylmethoxy)propan-1-amine |
InChI |
InChI=1S/C8H17NO/c9-5-2-6-10-7-8-3-1-4-8/h8H,1-7,9H2 |
InChI Key |
OQTPMYLIVRTHKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)COCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-Chloro-4-pyridinyl)thio]-2-butanone](/img/structure/B13447451.png)

![(Z)-but-2-enedioic acid;2-[(Z)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine](/img/structure/B13447458.png)
![Methyl 15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B13447468.png)
![Dispiro[2.2.3^{6}.2^{3}]undecan-8-ol](/img/structure/B13447475.png)
![1-[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]-N-methylmethanamine;hydrochloride](/img/structure/B13447477.png)

![N-[(2-cyanophenyl)methyl]-N-ethylmethanesulfonamide](/img/structure/B13447492.png)





